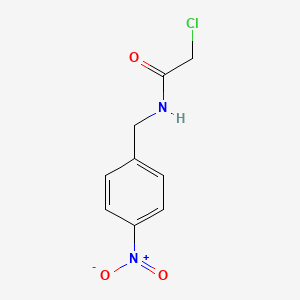

2-Chloro-n-(4-nitrobenzyl)acetamide

Description

Contextual Significance in Organic Synthesis and Chemical Biology Research

The importance of 2-Chloro-n-(4-nitrobenzyl)acetamide in a research context stems from the dual reactivity imparted by its structure. The chloroacetamide portion serves as an electrophilic site, capable of reacting with a wide array of nucleophiles. This feature is widely exploited in the field of chemical biology for the covalent modification of proteins, particularly by targeting cysteine residues. ijpsr.info

Simultaneously, the 4-nitrobenzyl moiety provides another layer of chemical utility. The nitro group is strongly electron-withdrawing, which can influence the reactivity of the rest of the molecule. google.com Furthermore, the nitro group can be chemically reduced to an amine, providing a handle for subsequent chemical modifications. This opens up pathways for creating diverse molecular scaffolds or for use in prodrug strategies where the nitro group is cleaved to release an active substance. google.com

Chemical Classification and Distinctive Structural Features

Chemically, this compound is classified as a secondary amide and a halogenated nitroaromatic compound. Its structure is defined by an acetamide (B32628) core that is N-substituted with a 4-nitrobenzyl group and α-substituted with a chlorine atom.

| Compound Identifiers | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₉ClN₂O₃ |

| Molecular Weight | 228.63 g/mol |

| CAS Number | 19279-86-4 |

Note: Properties are calculated based on structure as specific experimental data is not widely published.

The core of the molecule is an acetamide group, but the presence of a chlorine atom on the adjacent carbon (the α-carbon) is crucial to its reactivity. This α-chloroacetamide moiety is a powerful electrophile. The chlorine atom is a good leaving group, making the α-carbon susceptible to attack by nucleophiles in a process known as nucleophilic substitution. ijpsr.info This reaction is a fundamental tool in organic synthesis for creating new carbon-heteroatom bonds (e.g., with sulfur, nitrogen, or oxygen nucleophiles). This reactivity makes compounds like this valuable as alkylating agents in both synthetic and biological contexts. ijpsr.info

The benzyl (B1604629) group attached to the amide nitrogen is substituted at the para-position with a nitro group (-NO₂). The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. google.com This has several implications:

It can significantly alter the electronic properties of the aromatic ring.

It provides a site for further chemical transformation. The reduction of a nitro group to an amine is a common and reliable reaction, which would transform the molecule into 2-chloro-N-(4-aminobenzyl)acetamide, a new bifunctional building block.

In some contexts, nitroaromatic compounds are studied for their potential biological activities, as the nitro group can be bioreduced in cellular environments to produce reactive species. google.com

Research Findings

The utility of the chloroacetamide functional group is well-established. It is a key component in various herbicides and has been extensively studied for its reactivity. Research shows that monochloroacetamides readily undergo nucleophilic substitution, in contrast to trichloroacetamides which may favor reductive dechlorination. ijpsr.info This predictable reactivity makes this compound a reliable building block.

The 4-nitrobenzyl group is also a staple in organic synthesis, frequently employed as a photolabile protecting group. While this specific application depends on substitution patterns, the inherent chemical properties of the nitrobenzyl moiety—namely its electronic effects and potential for transformation—are widely leveraged in the design of new molecules and functional materials. google.com

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-[(4-nitrophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c10-5-9(13)11-6-7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBUDPDUPLYXIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CCl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303749 | |

| Record name | 2-chloro-n-(4-nitrobenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38426-11-8 | |

| Record name | 2-Chloro-N-[(4-nitrophenyl)methyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38426-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 160920 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038426118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC160920 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-n-(4-nitrobenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization

Primary Synthetic Routes

The principal methods for synthesizing 2-Chloro-n-(4-nitrobenzyl)acetamide rely on direct and reliable bond-forming reactions.

A primary and straightforward route to this compound involves the direct acylation of 4-nitrobenzylamine (B181301) with chloroacetyl chloride. researchgate.nettaylorandfrancis.com In this reaction, the nucleophilic amine attacks the highly electrophilic carbonyl carbon of the acid chloride. This method is widely used for creating chloroacetanilide derivatives. taylorandfrancis.com The reaction typically proceeds efficiently, often in an appropriate solvent to facilitate the interaction of the reactants. A base is commonly added to neutralize the hydrochloric acid (HCl) byproduct that is generated during the reaction. organic-chemistry.org

The reaction between 4-nitrobenzylamine and chloroacetyl chloride proceeds via a well-established nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org This process occurs in two main stages: nucleophilic addition followed by elimination. masterorganicchemistry.com

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 4-nitrobenzylamine attacking the electrophilic carbonyl carbon of chloroacetyl chloride. chemistnotes.comyoutube.com This addition breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. libretexts.orgyoutube.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. masterorganicchemistry.com The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a good leaving group, is expelled. youtube.comlibretexts.org

Deprotonation: The resulting protonated amide is then deprotonated, typically by a base present in the reaction mixture (such as excess amine or an added scavenger like pyridine (B92270) or triethylamine), to yield the final, neutral this compound product and a salt of the base. organic-chemistry.orgyoutube.com The presence of a base is crucial as it prevents the formation of an unreactive amine salt from the HCl generated. organic-chemistry.org

This addition-elimination sequence is distinct from a one-step SN2 reaction. libretexts.org The reactivity of the acid chloride is high because the chloride ion is an excellent leaving group, being the conjugate base of a strong acid (HCl). libretexts.org

An alternative pathway involves the N-alkylation of a 2-chloroacetamide (B119443) precursor with a 4-nitrobenzyl halide (e.g., 4-nitrobenzyl bromide or chloride). In this approach, the amide nitrogen of 2-chloroacetamide acts as a nucleophile, displacing the halide from the benzylic carbon of the 4-nitrobenzyl halide.

This reaction is analogous to the Gabriel synthesis of primary amines, where an imide nitrogen acts as a nucleophile to displace a halide. libretexts.org To facilitate the reaction, a base is required to deprotonate the 2-chloroacetamide, increasing its nucleophilicity. The resulting amide anion then attacks the electrophilic carbon of the 4-nitrobenzyl halide in a standard SN2 reaction. The choice of base and solvent is critical to ensure efficient conversion while minimizing side reactions.

Direct Aminolysis of Chloroacetyl Chloride with 4-Nitrobenzylamine

Exploration of Alternative Synthetic Approaches

Beyond the primary routes, other established synthetic methodologies can be adapted for the preparation of this compound.

The Schotten-Baumann reaction provides a robust and widely used method for acylating amines. chemistnotes.comvedantu.com This technique is particularly well-suited for the reaction between 4-nitrobenzylamine and chloroacetyl chloride. wikipedia.org A key feature of Schotten-Baumann conditions is the use of a two-phase solvent system, typically consisting of water and an immiscible organic solvent like dichloromethane (B109758) or diethyl ether. wikipedia.org

The amine and acid chloride are dissolved in the organic phase, while a base, most commonly aqueous sodium hydroxide (B78521), is present in the aqueous phase. chemistnotes.comwikipedia.org The reaction occurs at the interface of the two layers. The base in the aqueous phase serves to neutralize the HCl generated during the acylation, preventing the protonation and deactivation of the unreacted amine. organic-chemistry.orgwikipedia.org This method is advantageous because it is often high-yielding and the conditions are mild. An example of a similar transformation is the reaction of benzylamine (B48309) with acetyl chloride to form N-benzylacetamide under these conditions. wikipedia.org

Table 1: Comparison of Synthetic Reaction Conditions

| Method | Reactants | Typical Solvents | Base | Key Features |

| Direct Aminolysis | 4-Nitrobenzylamine, Chloroacetyl Chloride | Dichloromethane, THF, Toluene researchgate.nettaylorandfrancis.com | Triethylamine (B128534), Pyridine, DBU researchgate.net | Straightforward, requires a non-aqueous base. researchgate.net |

| Nucleophilic Substitution | 2-Chloroacetamide, 4-Nitrobenzyl Halide | DMF, Acetonitrile | Sodium Hydride, Potassium Carbonate | N-alkylation of a pre-formed amide. |

| Schotten-Baumann | 4-Nitrobenzylamine, Chloroacetyl Chloride | Water/Dichloromethane, Water/Diethyl Ether wikipedia.org | Aqueous Sodium Hydroxide chemistnotes.comwikipedia.org | Biphasic system, base neutralizes HCl byproduct. wikipedia.org |

Strategic Optimization of Reaction Parameters

To maximize the yield and purity of this compound, strategic optimization of several reaction parameters is essential. The choice of solvent, base, temperature, and reaction time can significantly influence the outcome of the synthesis. researchgate.net

Base Selection: The choice of base is critical. In non-aqueous methods, organic bases like triethylamine or the stronger, non-nucleophilic base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are common. researchgate.net In Schotten-Baumann conditions, an inorganic base like NaOH is standard. chemistnotes.com Studies on similar N-alkylation reactions have shown that the choice of base (e.g., KOtBu, KOH, K2CO3) can have a dramatic effect on product yield, with stronger bases often providing better results. researchgate.net

Solvent Effects: The solvent can influence reactant solubility and reaction rates. For the direct aminolysis, aprotic solvents like THF, toluene, or dichloromethane are suitable. researchgate.netresearchgate.net In biphasic systems, the choice of the organic solvent can affect the efficiency of the interfacial reaction.

Temperature and Time: Amide formation from acid chlorides is often rapid, even at room temperature or 0 °C. However, optimizing the temperature and reaction time can be crucial for driving the reaction to completion and minimizing the formation of impurities. researchgate.net Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) allows for the determination of the optimal reaction time. taylorandfrancis.com

Table 2: Potential Optimization Parameters for Synthesis

| Parameter | Variables | Objective | Relevant Findings |

| Base | NaOH, K₂CO₃, Triethylamine, DBU | Neutralize acid byproduct, maximize yield | Stronger bases can lead to higher yields in N-alkylation reactions. researchgate.net DBU is an effective catalyst for amidation. researchgate.net |

| Solvent | Dichloromethane, Toluene, THF, Acetonitrile | Ensure reactant solubility, facilitate reaction | Solvent choice can significantly impact yield in related syntheses. researchgate.net |

| Temperature | 0 °C to Reflux | Control reaction rate, minimize side products | Optimal temperature can balance reaction speed and selectivity. researchgate.net |

| Reaction Time | 1 hour to 24 hours | Achieve complete conversion | Reaction completion should be monitored to avoid prolonged heating and potential degradation. taylorandfrancis.comresearchgate.net |

Temperature Control for Yield and Purity Enhancement

Temperature is a critical parameter in the synthesis of N-acyl compounds, directly influencing reaction rate, selectivity, and the stability of both reactants and products. For the acylation of amines, which is an exothermic process, precise temperature control is essential to prevent side reactions and degradation.

In analogous syntheses, such as the preparation of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, reactions are often initiated at reduced temperatures. One common strategy involves cooling the reaction mixture to 0°C in an ice bath before the dropwise addition of the highly reactive chloroacetyl chloride. researchgate.net This initial cooling helps to moderate the exothermic reaction, preventing a rapid temperature spike that could lead to the formation of impurities. After the initial addition, the reaction is allowed to gradually warm to room temperature and stirred for a period to ensure complete conversion. Another approach maintains a consistently controlled temperature, for instance at 15 ±5 °C, throughout the addition of the acylating agent. google.com

Effective temperature management is key to achieving high purity. For instance, a synthesis of a related compound, 2-chloro-N-p-nitrophenylacetamide, which can be a precursor, yielded a product with 98.3% HPLC purity when the temperature was maintained at 15 ±5 °C during the acylation step. google.com

Table 1: Effect of Temperature Strategy on Reaction Outcome for Analogous Compounds

| Compound | Initial Temperature | Final Temperature | Observations | Reference |

| 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | 0°C | Room Temperature | Controlled reaction, stirred for 1 hour post-addition. | |

| 2-Chloro-N-p-nitrophenylacetamide | 15 ±5°C | Room Temperature | Achieved >98% purity, suitable for next step without purification. | google.com |

| 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide | Ice Bath Cooling | Room Temperature | Standard procedure for controlling exothermicity. | researchgate.net |

Catalytic Accelerants (e.g., 4-Dimethylaminopyridine (DMAP))

To enhance the rate and efficiency of the acylation reaction, catalytic accelerants are often employed. 4-Dimethylaminopyridine (DMAP) is a highly effective hypernucleophilic acylation catalyst that is widely used in organic synthesis. umich.edu In the context of forming the amide bond in this compound, DMAP can significantly accelerate the reaction between the amine (4-nitrobenzylamine) and the acylating agent (chloroacetyl chloride).

The mechanism of DMAP catalysis involves the initial formation of a highly reactive N-acylpyridinium salt intermediate from the reaction of DMAP with chloroacetyl chloride. This intermediate is much more susceptible to nucleophilic attack by the amine than the original chloroacetyl chloride, thereby lowering the activation energy of the reaction and increasing its rate. This is particularly useful when dealing with less reactive amines or when milder reaction conditions are required. While a base like triethylamine is often used to scavenge the HCl byproduct, DMAP serves as a true catalyst, increasing the fundamental rate of the desired acylation. researchgate.net

Solvent System Optimization for Solubility and Reactivity

The choice of solvent is crucial as it must solubilize the reactants while facilitating the desired chemical transformation. For the synthesis of this compound and its analogs, a variety of solvent systems have been utilized, ranging from single-solvent to biphasic systems.

Commonly used solvents include ethyl acetate (B1210297), toluene, and dichloromethane. google.comresearchgate.net In some procedures, a biphasic system of an organic solvent (like ethyl acetate or toluene) and water is employed, often in the presence of an inorganic base like potassium hydroxide (KOH) or sodium carbonate. google.com The base resides in the aqueous phase and neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.

The selection of the solvent can impact product purity. For example, in a related synthesis, ethyl acetate was noted to be susceptible to decomposition under high-temperature alkaline conditions, which could introduce impurities. google.com In contrast, a system using more stable solvents like dichloromethane and water was found to be economical and practical, contributing to a high yield and purity of the final product. google.com Purification often involves recrystallization from solvents like ethanol (B145695) or slow evaporation from an ethyl acetate solution. researchgate.netijpsr.info

Table 2: Solvent Systems Used in the Synthesis of Analogous Chloroacetamides

| Solvent(s) | Base | Observations | Reference |

| Ethyl Acetate / Water | KOH | Biphasic system, effective for controlling reaction. | |

| Toluene / Water | Sodium Carbonate | Stable solvent choice, led to high yield (93%) and purity (>98%). | google.com |

| Ethyl Acetate | N/A (for purification) | Used for slow evaporation to obtain crystals for analysis. | researchgate.net |

| Dichloromethane | Triethylamine | Common organic solvent for acylation reactions. | researchgate.net |

| Ethanol | N/A (for purification) | Used for recrystallization of the final product. | ijpsr.info |

In-line Monitoring Techniques for Reaction Progress (e.g., Infrared Spectroscopy)

Modern process analytical technology (PAT) utilizes in-line monitoring techniques to track reaction progress in real-time, allowing for precise control over the reaction endpoint. For the synthesis of this compound, Infrared (IR) spectroscopy is a powerful tool for this purpose.

By inserting an attenuated total reflectance (ATR) IR probe directly into the reaction vessel, chemists can continuously monitor the concentration of key species. In this specific synthesis, one could track the disappearance of the N-H stretching vibrations of the starting material, 4-nitrobenzylamine, and the appearance of the characteristic amide carbonyl (C=O) stretch of the product, this compound (typically around 1670 cm⁻¹). ijpsr.info This real-time data allows for the reaction to be stopped precisely when the consumption of the starting material has plateaued, preventing the formation of byproducts from over-reaction and ensuring batch-to-batch consistency. While specific literature for this exact compound is not available, this technique is widely applied to amide bond formation reactions. A more traditional, offline method involves taking aliquots from the reaction mixture and analyzing them using thin-layer chromatography (TLC). ijpsr.info

Addressing Synthetic Challenges and Process Mitigation

The synthesis of this compound is not without its challenges. Low yields and the formation of impurities can compromise the efficiency and cost-effectiveness of the process.

Strategies for Overcoming Low Reaction Yields

Low yields can be a significant issue in the synthesis of N-substituted chloroacetamides. For instance, a reported synthesis of 2-chloro-N-(4-nitrophenyl)acetamide from p-nitroaniline and chloroacetyl chloride resulted in a yield of only 23.90%. ijpsr.info Several strategies can be employed to mitigate this problem.

One approach is to use a different synthetic route or activating agents. Instead of using chloroacetyl chloride directly, the corresponding carboxylic acid (chloroacetic acid) can be activated using reagents common in peptide synthesis, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). acs.org Another method involves converting the intermediate acid to a more reactive acid chloride in situ using thionyl chloride with a catalytic amount of dimethylformamide (DMF) before adding the amine. nih.gov

Furthermore, careful optimization of the reaction conditions, including the stoichiometry of reactants, choice of base, and solvent system, is paramount. A patented method for a similar compound achieved a yield of over 90% by using a toluene/water solvent system with sodium carbonate as the base and carefully controlling the temperature. google.com This demonstrates that rational process design can dramatically improve outcomes.

Control of Byproduct Formation (e.g., Bis-acetamide Derivatives)

A primary challenge in the acylation of primary amines like 4-nitrobenzylamine is the potential for over-acylation, leading to the formation of bis-acetamide byproducts. In this specific reaction, the initial product, this compound, still possesses an amide N-H proton. Under certain conditions, this proton can be removed by a base, and the resulting amide anion can react with another molecule of chloroacetyl chloride.

This side reaction leads to the formation of N-(2-chloroacetyl)-2-chloro-N-(4-nitrobenzyl)acetamide, a bis-acetamide derivative. The synthesis of an analogous compound, N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide, has been explicitly documented, highlighting the reality of this side reaction pathway. ekb.eg

To control the formation of this byproduct, several strategies can be implemented:

Stoichiometry Control: Using a slight excess of the amine or ensuring the chloroacetyl chloride is not in large excess can minimize the chance of double acylation.

Controlled Addition: Adding the chloroacetyl chloride slowly and at a low temperature to the amine solution ensures that it reacts with the more nucleophilic primary amine before it can react with the less nucleophilic amide product. google.com

Choice of Base: Using a bulky or moderately strong base can selectively deprotonate the ammonium (B1175870) salt formed without significantly deprotonating the product amide.

By carefully managing these parameters, the selectivity of the reaction can be shifted heavily towards the desired mono-acylated product, this compound.

Chemical Reactivity and Derivatization Potential

Overview of Primary Reaction Types

The reactivity of 2-Chloro-n-(4-nitrobenzyl)acetamide is primarily centered around two reactive sites: the electrophilic carbon of the chloroacetyl group and the electron-withdrawing nitro group on the phenyl ring. ontosight.ai Consequently, the main reaction types observed are nucleophilic substitution at the alpha-carbon to the carbonyl group and reduction of the nitro group. ontosight.ai The presence of the chloroacetamide group facilitates reactions where the chlorine atom is displaced by various nucleophiles. researchgate.net Simultaneously, the nitro group can undergo reduction to an amine, opening up another avenue for derivatization.

Transformations Involving the Nitro Group

The nitro group attached to the phenyl ring is a strong electron-withdrawing group that significantly influences the electronic properties of the molecule. ontosight.ai This group is a key site for chemical modifications, primarily through reduction reactions.

Reduction Reactions to Amine Functionality

The reduction of the nitro group to a primary amine is a common and crucial transformation for this compound. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the compound's chemical and physical properties. A variety of reducing agents can be employed for this purpose, with the choice often depending on the desired selectivity and the presence of other functional groups. commonorganicchemistry.com

Commonly used methods for the reduction of aromatic nitro groups include catalytic hydrogenation and the use of metals in acidic media. scispace.com For instance, reagents like tin(II) chloride (SnCl2) or iron (Fe) in the presence of an acid provide mild conditions for this reduction. commonorganicchemistry.comscispace.com

Catalytic hydrogenation is a widely utilized and efficient method for the reduction of nitro groups. commonorganicchemistry.com This process typically involves the use of a metal catalyst and a source of hydrogen.

Table 1: Common Catalysts for Nitro Group Reduction

| Catalyst | Description |

| Palladium on Carbon (Pd/C) | A highly effective and common catalyst for the reduction of both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com |

| Raney Nickel | An alternative to Pd/C, often used when there is a risk of dehalogenation of aryl halides. commonorganicchemistry.com |

| Platinum-based catalysts | Also effective for nitro group reductions. |

The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere. The choice of catalyst can be critical, especially when other reducible functional groups are present in the molecule. For example, while Pd/C is highly efficient, it can also reduce other groups, whereas Raney Nickel might be preferred to avoid dehalogenation. commonorganicchemistry.com Studies on similar compounds, like 2-chloro-4-nitrotoluene, have shown that modified palladium catalysts, such as Pd-Ce/Al2O3, can exhibit high activity and selectivity in hydrogenation reactions. gychbjb.com

The successful reduction of the nitro group in this compound yields N-(4-aminobenzyl)-2-chloroacetamide. This product now possesses a reactive amino group on the phenyl ring, which can participate in a wide range of subsequent reactions. This opens up possibilities for further derivatization, such as diazotization followed by Sandmeyer reactions, acylation, or alkylation of the newly formed amine.

Oxidation Reactions

While reduction of the nitro group is the more common transformation, oxidation reactions involving other parts of the molecule could theoretically be explored, although they are less prevalent for this specific compound. For instance, in related molecules with different substituents, other groups might be susceptible to oxidation. However, for this compound, the primary focus of derivatization remains on the reactivity of the chloro and nitro functionalities.

Nucleophilic Substitution of the Chloro Group

The chlorine atom in the chloroacetamide moiety is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. ontosight.airesearchgate.net This reactivity allows for the introduction of a wide variety of functional groups into the molecule.

The ease of replacement of the chlorine atom by nucleophiles such as those containing oxygen, nitrogen, or sulfur is a key feature of N-aryl 2-chloroacetamides. researchgate.net This nucleophilic substitution can sometimes be followed by intramolecular cyclization, leading to the formation of various heterocyclic systems. researchgate.net

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Resulting Product Class |

| Amines | Diamine derivatives |

| Thiols | Thioether derivatives |

| Azides | Azidoacetamide derivatives |

| Thiocyanates | Thiocyanatoacetamide derivatives |

For example, the reaction of N-aryl 2-chloroacetamides with various amines leads to the formation of the corresponding aminoacetamide derivatives. These reactions are fundamental in the synthesis of more complex molecules and have been utilized in the development of compounds with potential biological activities. researchgate.net The versatility of this reaction is highlighted by its use in synthesizing a diverse array of amides by reacting various chloroacetamides with different amines. acs.org

Reactions with Amine Nucleophiles

The chloroacetyl group of this compound readily undergoes nucleophilic substitution with primary and secondary amines. This reaction typically proceeds via an SN2 mechanism, where the amine nitrogen acts as the nucleophile, attacking the electrophilic methylene (B1212753) carbon and displacing the chloride ion. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. researchgate.net

The general scheme for the reaction with an amine nucleophile (R-NH₂) is as follows:

The rate of this reaction is influenced by several factors, including the nucleophilicity of the amine, the solvent, and the reaction temperature. More nucleophilic amines will react more rapidly. A variety of N-substituted chloroacetamides have been synthesized by reacting chloroacetyl chloride with various aliphatic and aromatic amines. ijpsr.info For instance, the synthesis of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide involves the reaction of a chloroacetamide with an amine. chemicalbook.com The chemical reactivity of N-aryl 2-chloroacetamides is characterized by the facile replacement of the chlorine atom by nitrogen nucleophiles, which can sometimes be followed by intramolecular cyclization to form heterocyclic systems. researchgate.net

Reactions with Thiol Nucleophiles

Similar to amines, thiol nucleophiles, particularly in their deprotonated thiolate form, are potent reactants for the S-alkylation with this compound. The high nucleophilicity of the sulfur atom facilitates the displacement of the chloride ion. This reaction is fundamental in various chemical and biological applications, including the modification of cysteine-containing peptides and proteins.

A kinetic study on the reaction of N-phenylchloroacetamide, a structurally related compound, with a variety of thiol nucleophiles demonstrated that the reaction proceeds via a concerted SN2 mechanism. The study revealed a Brønsted-type plot with a βnuc value of 0.22, indicating an early transition state with respect to the attacking thiolate. This suggests that the nucleophilicity of the thiol plays a significant role in the reaction rate. The study also showed that the nature of the halide leaving group affects the reaction rate, consistent with an SN2 mechanism.

The reaction of 2-chloro-N-arylacetamides with thiol-containing compounds, such as 2-mercapto-4,6-disubstituted nicotinonitriles, has been utilized in the synthesis of various heterocyclic compounds. nih.govacs.org These reactions typically proceed via the initial S-alkylation of the thiol, followed by subsequent cyclization reactions. nih.govacs.org

Applications in Bioconjugation (e.g., Peptide Stapling)

The reactivity of the chloroacetamide group towards nucleophilic amino acid side chains, particularly the thiol group of cysteine, makes this compound a potential tool for bioconjugation. One of the prominent applications of such reactivity is in peptide stapling, a strategy to constrain peptides into a specific, often helical, conformation. This conformational constraint can lead to enhanced biological activity, increased stability against proteolysis, and improved cell permeability.

Peptide stapling often involves introducing two reactive handles into a peptide sequence, which are then cross-linked. The reaction of a chloroacetamide with a cysteine residue is a common method for achieving this. While direct use of this compound for stapling is not extensively documented, the principle is well-established with related haloacetamides. For instance, peptide macrocyclization has been achieved through a fluorine-thiol displacement reaction, highlighting the utility of haloacetamides in this context. The synthesis of peptide derivatives of iodoquinazolinones and nitroimidazoles has also been accomplished through coupling reactions involving amino acid esters. nih.gov

Development of Novel Derivatives

The versatile reactivity of this compound allows for the synthesis of a wide array of derivatives with potentially interesting chemical and biological properties.

Synthesis of Substituted Acetamides

A variety of substituted acetamides can be synthesized from this compound by reacting it with different nucleophiles. The general approach involves the nucleophilic displacement of the chlorine atom.

| Nucleophile Type | Example Nucleophile | Resulting Derivative Class |

| Amine | Piperidine | N-(4-nitrobenzyl)-2-(piperidin-1-yl)acetamide |

| Thiol | Cysteine | S-(2-((4-nitrobenzyl)amino)-2-oxoethyl)cysteine |

| Oxygen | Phenoxide | 2-phenoxy-N-(4-nitrobenzyl)acetamide |

The synthesis of various N-aryl 2-chloroacetamides has been described through the chloroacetylation of the corresponding aryl amines. researchgate.net These derivatives can then be further modified. For example, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide is a known derivative used in the synthesis of other compounds. chemicalbook.combldpharm.com The synthesis of N-(nitrophenyl) benzamide (B126) and benzenesulfonamide (B165840) derivatives has also been explored through nucleophilic aromatic substitution. researchgate.net

Impact of Substituents on Reactivity (e.g., Steric Effects of Methyl Groups)

The introduction of substituents onto the N-benzyl ring or the acetamide (B32628) nitrogen can significantly influence the reactivity of the chloroacetyl group. Steric and electronic effects play a crucial role in modulating the rate of nucleophilic substitution.

Steric Effects: The presence of bulky substituents, such as methyl groups, near the reaction center can hinder the approach of a nucleophile, thereby slowing down the reaction rate. This phenomenon is known as steric hindrance. For an SN2 reaction, where the nucleophile attacks from the backside of the carbon-chlorine bond, any steric bulk on the surrounding structure will increase the activation energy of the transition state and decrease the reaction rate. For example, introducing a methyl group on the nitrogen atom (forming 2-chloro-N-methyl-N-(4-nitrobenzyl)acetamide) would likely decrease the rate of reaction with a given nucleophile compared to the unsubstituted compound due to increased steric crowding around the electrophilic carbon.

The synthesis of N-(4-methoxy-2-nitrophenyl)acetamide and the study of its crystal structure have provided insights into the influence of substituents on molecular geometry. iucr.org The interplay of these steric and electronic factors is a key consideration in the design and synthesis of novel derivatives of this compound for specific applications.

Advanced Structural Elucidation and Computational Chemistry

Spectroscopic Characterization Methods

Spectroscopy is a fundamental tool for elucidating the molecular structure of 2-Chloro-n-(4-nitrobenzyl)acetamide, with each method providing unique information about its chemical environment.

Infrared (IR) spectroscopy is utilized to identify the functional groups within this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. nist.gov

The presence of the amide group is indicated by a sharp absorption band corresponding to the N-H stretching vibration, typically observed in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide (Amide I band) gives rise to a strong, sharp peak, generally found between 1630 and 1695 cm⁻¹. The N-H bending vibration (Amide II band) is also a characteristic feature, appearing around 1550 cm⁻¹.

The nitro group (NO₂) introduces two distinct and strong stretching vibrations: an asymmetric stretch typically in the 1500-1570 cm⁻¹ range and a symmetric stretch between 1300-1370 cm⁻¹. The aromatic ring is identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. Finally, the C-Cl bond from the chloroacetyl moiety produces a stretching band in the fingerprint region, usually between 600-800 cm⁻¹.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | > 3000 |

| Amide (C=O) | Stretch (Amide I) | 1630 - 1695 |

| Aromatic (C=C) | Stretch | 1400 - 1600 |

| Amide (N-H) | Bend (Amide II) | ~1550 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon and proton frameworks of a molecule. While specific spectral data for this compound is not detailed in the provided sources, a predictive analysis can be made based on its structure and data from closely related analogs like 2-chloro-N-(4-hydroxyphenyl)acetamide. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton.

Amide Proton (N-H): A singlet, typically downfield due to the deshielding effect of the adjacent carbonyl group, likely appearing between 8.0-9.0 ppm.

Aromatic Protons: The 4-nitrophenyl group will exhibit a characteristic AA'BB' system. The two protons ortho to the strongly electron-withdrawing nitro group (H-3, H-5) will be significantly deshielded and appear as a doublet around 8.2 ppm. The two protons meta to the nitro group (H-2, H-6) will appear as another doublet at a slightly higher field, around 7.5 ppm.

Methylene (B1212753) Protons (-CH₂Cl): The two protons of the chloroacetyl group will appear as a singlet, as there are no adjacent protons to cause splitting. This signal is expected in the range of 4.2-4.5 ppm due to the deshielding effects of both the chlorine atom and the adjacent carbonyl group.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments.

Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear as a singlet at the low-field end of the spectrum, typically between 165-175 ppm. nih.gov

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group (C-4) will be significantly downfield. The carbon attached to the amide nitrogen (C-1) will also be downfield. The remaining aromatic carbons will appear in the typical aromatic region of 110-150 ppm.

Methylene Carbon (-CH₂Cl): The carbon of the chloroacetyl group will be found in the aliphatic region, typically around 40-50 ppm, influenced by the attached chlorine atom. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Amide (C=O) | - | 165 - 175 |

| Aromatic C-NO₂ | - | ~147 |

| Aromatic C-NH | - | ~145 |

| Aromatic CH (ortho to NO₂) | ~8.2 (d) | ~124 |

| Aromatic CH (meta to NO₂) | ~7.5 (d) | ~120 |

| Methylene (-CH₂Cl) | ~4.3 (s) | 40 - 50 |

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound through ionization and fragmentation. For this compound (C₈H₇ClN₂O₃), the molecular weight is approximately 214.61 g/mol . nist.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 214, with an isotopic peak (M+2) at m/z 216 of about one-third the intensity, which is characteristic of a molecule containing one chlorine atom.

The fragmentation of the molecular ion is predictable and yields structurally informative fragment ions. nih.gov Key fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the -CH₂Cl group can occur, leading to the loss of a ·CH₂Cl radical and the formation of a 4-nitrobenzyl isocyanate cation radical or a related fragment.

Amide Bond Cleavage: Scission of the C-N amide bond is a common fragmentation pathway. This can lead to the formation of the 4-nitrobenzyl cation ([O₂NC₆H₄CH₂]⁺) at m/z 136 or the chloroacetamide cation ([ClCH₂CO]⁺) at m/z 77 (and its isotope at m/z 79).

Loss of Chlorine: The molecular ion can lose a chlorine atom to form an ion at m/z 179.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment |

|---|---|

| 214/216 | [M]⁺, Molecular Ion |

| 179 | [M - Cl]⁺ |

| 136 | [O₂NC₆H₄CH₂]⁺ |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the electronic system of the nitrobenzene (B124822) moiety. Nitrobenzene itself exhibits two strong absorption bands corresponding to π → π* transitions, with maxima around 193 nm and 240 nm, and a weaker band for the n → π* transition at longer wavelengths. acs.orgiu.edu

For this compound, the chromophore is the 4-nitrophenyl group. The chloroacetamide substituent acts as an auxochrome. The spectrum is expected to show a strong absorption band in the UV region, likely around 250-270 nm. brainly.com This intense band is attributed to the π → π* electronic transition within the conjugated system of the benzene (B151609) ring and the nitro group. docbrown.info A weaker absorption, corresponding to the n → π* transition of the nitro group, may be observed at a longer wavelength, potentially around 340 nm, but it might be obscured by the more intense π → π* band. researchgate.net

X-ray Crystallography of Related Acetamide (B32628) Structures

X-ray crystallography provides precise information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of 2-Chloro-n-(4-nitrophenyl)acetamide has been determined, offering a definitive view of its molecular geometry.

The compound crystallizes in the orthorhombic space group Pbca. The crystal structure is stabilized by a network of intermolecular hydrogen bonds. Specifically, the amide N-H group acts as a hydrogen bond donor, forming a hydrogen bond with the carbonyl oxygen atom (N-H···O) of an adjacent molecule. This interaction links the molecules into infinite chains. These chains are further stabilized by short-contact interactions involving the chlorine atom and an oxygen atom of the nitro group from a neighboring molecule.

Table 4: Crystal Data for 2-Chloro-n-(4-nitrophenyl)acetamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇ClN₂O₃ |

| Molecular Weight | 214.61 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.498 |

| b (Å) | 9.457 |

| c (Å) | 20.205 |

| V (ų) | 1814.9 |

The crystal structure reveals important details about the molecule's conformation. In the solid state, the molecule of 2-Chloro-n-(4-nitrophenyl)acetamide is not perfectly planar. There is a notable twist between the plane of the phenyl ring and the plane of the acetamide group. This deviation from planarity is a common feature in N-arylacetamides and is influenced by steric hindrance and the nature of the substituents on the aromatic ring. nih.gov

Based on a thorough review of available scientific literature, there is no specific published research on the advanced structural elucidation and computational chemistry of the compound This compound that aligns with the detailed outline provided. The requested analyses, including specific intramolecular and intermolecular interactions, Hirshfeld surface analysis, and Density Functional Theory (DFT) studies, have not been reported for this exact molecule.

Extensive research is, however, available for the closely related compound, 2-Chloro-n-(4-nitrophenyl)acetamide , which differs by the absence of a methylene (-CH2-) bridge between the amide nitrogen and the aromatic ring. Studies on this analogue provide detailed insights into its crystal structure and computational properties.

Due to the strict requirement to focus solely on "this compound," and the lack of specific data for this compound in the scientific domain, it is not possible to generate the requested article with the required scientific accuracy and adherence to the provided outline.

Theoretical Studies and Computational Modeling

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict the chemical reactivity and electronic properties of molecules. youtube.com The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. researchgate.netyoutube.com

The energy of the HOMO is related to the molecule's ionization potential, indicating its electron-donating capability. Conversely, the LUMO energy relates to the electron affinity, signifying its ability to accept electrons. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more polarizable and prone to chemical reactions. researchgate.net

For derivatives of 2-chloro-N-phenylacetamide, computational studies using Density Functional Theory (DFT) have been performed to calculate these quantum chemical parameters. While specific values for this compound are not detailed in the available literature, analysis of analogous structures provides valuable insights. For instance, studies on related N-phenyl-dichloroacetamides demonstrate how substituents on the phenyl ring influence the FMO energies. researchgate.net The presence of electron-withdrawing groups, such as the nitro group in the target molecule, typically lowers both the HOMO and LUMO energy levels. taylorandfrancis.com

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide | DFT/B3LYP | -8.59 | -1.28 | 7.31 |

Data for the table is derived from a computational study on an analogous compound, 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, to illustrate typical values. nih.gov

The electronic transition from HOMO to LUMO corresponds mainly to a π–π* electron transition. nih.gov Analysis of these orbitals helps in understanding charge transfer interactions within the molecule, which are crucial for its stability and reactivity. rsc.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the three-dimensional charge distribution of a molecule. It is highly effective for predicting the reactive sites for electrophilic and nucleophilic attacks and for understanding intermolecular interactions like hydrogen bonding. researchgate.netresearchgate.net

The MEP map displays regions of different electrostatic potential on the electron density surface, color-coded for interpretation. Regions with a negative potential (typically colored red and yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions with a positive potential (colored blue) are electron-poor and represent sites for nucleophilic attack. rsc.orgresearchgate.net Green areas indicate regions of neutral potential.

For this compound, the MEP map can be predicted based on its functional groups.

Negative Regions (Electrophilic Attack Sites): The highest negative potential would be localized on the oxygen atoms of the nitro (NO₂) group and the carbonyl (C=O) group. These areas are the most likely sites for interactions with electrophiles or for forming hydrogen bonds as acceptors. researchgate.net

Positive Regions (Nucleophilic Attack Sites): The most positive potential would be found around the hydrogen atom of the amide (N-H) group, making it a primary site for nucleophilic attack and a hydrogen-bond donor. The hydrogens of the benzyl (B1604629) CH₂ group would also exhibit a positive potential. researchgate.net

This analysis allows for a qualitative prediction of how the molecule will interact with other reagents or biological macromolecules. The distinct positive and negative regions on the molecular surface are key determinants of its binding orientation and affinity within a receptor pocket.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to study the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or enzyme.

Molecular Docking predicts the preferred orientation and conformation of a ligand when bound to a target's active site. The process involves sampling numerous possible binding poses and scoring them based on their binding energy or affinity. A lower binding energy generally indicates a more stable and favorable interaction. Docking studies reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the active site. researchgate.netorientjchem.org

While docking studies for the specific compound this compound are not prevalent, research on structurally related chloroacetamide and nitrobenzamide derivatives highlights their potential as inhibitors for various enzymes. For example, studies on 2-chloro-nitrobenzamide derivatives have shown their potential as antidiabetic agents by docking them into enzymes like α-glucosidase. researchgate.netnih.gov These studies often reveal crucial hydrogen bonding involving the amide and nitro groups. nih.gov

| Compound Series | Target Protein | Binding Energy Range (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|---|

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-Glucosidase | -9.7 to -7.5 | Asp214, Glu276, Asp349 | Hydrogen bonding, Electrostatic, Hydrophobic |

Data is from a study on related compounds to demonstrate the type of information obtained from molecular docking. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations extend the static picture provided by docking. MD simulations model the movement of atoms and molecules over time, providing insights into the stability and dynamics of the ligand-protein complex. A key metric analyzed is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the simulation time suggests that the ligand remains securely bound within the active site, confirming the stability of the docked pose. researchgate.net

Strategies for Reconciling Experimental and Computational Data

A crucial aspect of computational chemistry is the validation of theoretical models by comparing the calculated data with experimental results. This reconciliation ensures the reliability and predictive power of the computational methods.

Structural Parameters: Theoretically optimized molecular geometries from DFT calculations, including bond lengths, bond angles, and dihedral angles, can be directly compared with experimental data obtained from X-ray crystallography. researchgate.netnih.gov For N-arylacetamides, studies have shown that calculated structures often agree well with crystallographic data, though minor deviations can occur, especially in torsion angles, due to intermolecular forces like hydrogen bonding in the crystal lattice that are not always accounted for in gas-phase calculations. nih.gov

Spectroscopic Properties: Computational methods can predict spectroscopic data. Calculated vibrational frequencies (IR and Raman) can be compared to experimental spectra to aid in the assignment of spectral bands. nih.gov Similarly, calculated Nuclear Magnetic Resonance (NMR) chemical shifts can be correlated with experimental ¹H and ¹³C NMR data. Studies comparing experimental and DFT-calculated NMR shifts for complex organic molecules often show a good match, helping to confirm the molecular structure. nih.gov

Electronic Properties and Reactivity: The HOMO-LUMO energy gap calculated using DFT can be correlated with the maximum absorption wavelength (λmax) from UV-Vis spectroscopy. nih.gov Furthermore, predicted biological activities from docking and MD simulations (e.g., strong binding affinity) can be correlated with experimentally measured activities, such as IC₅₀ values from enzyme inhibition assays. researchgate.net Successful correlations between computational predictions and experimental outcomes provide strong support for the proposed binding mechanism and can guide the design of more potent analogues. nih.gov

By employing these strategies, researchers can build a robust and validated model of a molecule's behavior, bridging the gap between theoretical prediction and real-world observation.

Biological Activity and Molecular Mechanism Studies in Vitro and Computational

Antimicrobial Activity Investigations (In Vitro)

The chemical compound 2-Chloro-N-(4-nitrophenyl)acetamide and its derivatives have been the subject of in vitro studies to determine their potential as antimicrobial agents. These investigations have explored their efficacy against both bacteria and fungi.

Antibacterial Efficacy

Research has demonstrated the antibacterial potential of acetamide (B32628) derivatives, including those related to 2-Chloro-N-(4-nitrophenyl)acetamide. For instance, studies on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have shown notable activity against Klebsiella pneumoniae, a significant pathogenic bacterium responsible for a variety of infections. mdpi.comnih.govscielo.brresearchgate.net This activity is highlighted by its moderate to weak, yet promising, Minimum Inhibitory Concentration (MIC) values against various strains of the bacteria. scielo.br

One study reported a consistent MIC of 512 µg/mL for 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against all tested strains of K. pneumoniae. scielo.br While this concentration is higher than that of some conventional antibiotics, the compound's bactericidal nature, as indicated by a Minimum Bactericidal Concentration (MBC) to MIC ratio of less than or equal to 4, makes it a subject of continued interest. scielo.brscielo.br Furthermore, this acetamide has shown synergistic or additive effects when combined with conventional antibiotics like ciprofloxacin, cefepime, meropenem, and imipenem, suggesting its potential use in combination therapies to enhance the efficacy of existing drugs. nih.govscielo.br

**Table 1: Antibacterial Activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) against *Klebsiella pneumoniae***

| Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

|---|---|---|---|---|

| Kp1 | 512 | 1024 | 2 | Bactericidal |

| Kp2 | 512 | 2048 | 4 | Bactericidal |

| Kp3 | 512 | 1024 | 2 | Bactericidal |

| Kp4 | 512 | 512 | 1 | Bactericidal |

Data sourced from studies on the antibacterial effects of CFA, demonstrating its bactericidal properties against various K. pneumoniae strains. scielo.brscielo.br

The presence of a chlorine atom in the structure of these acetamide compounds appears to be crucial for their biological activity. Studies comparing chlorinated and non-chlorinated analogues have consistently shown that the chloro group enhances antimicrobial efficacy. mdpi.comnih.gov For example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated twice the antibacterial potency against K. pneumoniae compared to its non-chlorinated precursor, N-(4-fluoro-3-nitrophenyl)acetamide. nih.gov

This enhancement is attributed to the chloro atom's ability to stabilize the molecule within the target enzyme's active site. mdpi.com The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This covalent interaction is a key factor in the compound's mechanism of action.

The proposed molecular mechanism of action for these chloroacetamide derivatives involves the inhibition of essential bacterial enzymes. Computational and in vitro studies suggest that these compounds likely target penicillin-binding proteins (PBPs). mdpi.com PBPs are crucial for the synthesis and maintenance of the bacterial cell wall. By interacting with these proteins, the compounds disrupt cell wall formation, leading to cell lysis and bacterial death. mdpi.comnih.gov

The chloroacetyl group's reactivity allows it to form covalent bonds with nucleophilic residues in the active sites of these enzymes, effectively inactivating them. ontosight.ai This proposed mechanism aligns with the observed bactericidal effects of these compounds.

Antifungal Properties

In addition to antibacterial activity, certain chloroacetamide derivatives have demonstrated antifungal properties. ontosight.ai For instance, while N-(2-hydroxyphenyl)acetamide showed no activity against Candida albicans, its chlorinated counterpart, 2-chloro-N-(2-hydroxyphenyl)acetamide, inhibited 96.6% of the tested strains. nih.gov This again highlights the importance of the chlorine atom for antimicrobial activity.

Another study investigated the antifungal potential of 2-chloro-N-phenylacetamide against Aspergillus flavus, a common cause of aspergillosis. scielo.br The compound exhibited significant antifungal activity, with MIC values ranging from 16 to 256 µg/mL and Minimum Fungicidal Concentration (MFC) values between 32 and 512 µg/mL. scielo.br The proposed mechanism of action in fungi involves binding to ergosterol (B1671047) in the fungal plasma membrane and potentially inhibiting DNA synthesis by targeting thymidylate synthase. scielo.br

Anticancer Research Applications (In Vitro)

Beyond its antimicrobial properties, 2-Chloro-N-(4-nitrophenyl)acetamide and its derivatives have found utility in the field of anticancer research, primarily as intermediates in the synthesis of more complex molecules with therapeutic potential.

Utility as an Intermediate in Kinase Inhibitor Synthesis

2-Chloro-N-(4-nitrophenyl)acetamide serves as a valuable building block in the synthesis of various kinase inhibitors. chemicalbook.com Kinases are a class of enzymes that play a critical role in cell signaling and are often dysregulated in cancer. Therefore, inhibiting their activity is a key strategy in cancer therapy.

One notable application is in the synthesis of inhibitors for Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK). MELK is overexpressed in several types of cancer and is associated with poor prognosis, making it an attractive target for drug development. The chloroacetamide moiety can be a key reactive group in the synthesis of these inhibitors.

Furthermore, derivatives of 2-Chloro-N-(4-nitrophenyl)acetamide have been used to create dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are important targets in cancer therapy. nih.gov For example, novel 4-anilinoquinazoline (B1210976) derivatives incorporating a 3-nitro-1,2,4-triazole (B13798) group, synthesized from related starting materials, have shown potent inhibitory activity against both EGFR and VEGFR-2. nih.gov

Induction of Apoptosis in Cancer Cell Lines (In Vitro)

No specific studies demonstrating the induction of apoptosis in cancer cell lines by 2-Chloro-n-(4-nitrobenzyl)acetamide have been identified. However, research on other chloroacetamide derivatives suggests that this class of compounds may possess pro-apoptotic capabilities. For instance, certain N-thiolated β-lactam antibiotics, which share a reactive functional group, have been shown to induce apoptosis in various tumor cell lines. chemicalbook.com Similarly, novel benzothiazole (B30560) derivatives have been found to induce apoptosis in human cancer cell lines through the PI3K/AKT signaling pathway. nih.gov Furthermore, 7-chloroquinoline-1,2,3-triazoyl carboxamides have demonstrated the ability to induce apoptosis in triple-negative breast cancer cells. nih.gov These examples from related chemical classes hint at the potential for chloroacetamide-containing molecules to interfere with cancer cell survival pathways, but direct evidence for this compound is currently lacking.

Modulation of Anti-Apoptotic Protein Expression (e.g., Mcl-1)

There is no direct evidence to suggest that this compound modulates the expression of the anti-apoptotic protein Mcl-1. Mcl-1 is a key regulator of apoptosis and its overexpression is a known resistance mechanism in various cancers. ontosight.ai The discovery of small molecule inhibitors of Mcl-1 is an active area of cancer research. ontosight.ai For example, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, a structurally similar compound, has been utilized as a synthetic intermediate in the development of maternal embryonic leucine zipper kinase (MELK) inhibitors, which in turn can inhibit the expression of Mcl-1. chapman.edu This indirect link suggests a potential, albeit unconfirmed, avenue for the broader class of chloroacetamides.

Suppression of Tumor Cell Proliferation (In Vitro Models)

Direct studies on the suppression of tumor cell proliferation by this compound are not available. However, the broader class of N-benzyl-2-chloroacetamide derivatives has been investigated for potential anticancer properties. ontosight.ai For example, certain thiazolyl N-benzyl-substituted acetamide derivatives have shown inhibitory activity against Src kinase, a protein involved in cell proliferation, and have demonstrated anticancer effects in cell-based assays. chapman.edu Additionally, some phenylacetamide derivatives have been shown to possess anti-proliferative effects on various human cancer cell lines. nih.gov

Antiviral Activity Studies (In Vitro)

No studies have been found that specifically investigate the antiviral activity of this compound.

Inhibition of Viral Replication (e.g., Herpes Viruses, Human Cytomegalovirus, Herpes Simplex Viruses)

There is no available data on the ability of this compound to inhibit the replication of herpes viruses, including human cytomegalovirus (HCMV) and herpes simplex viruses (HSV). The current antiviral therapies for herpesviruses primarily involve nucleoside analogs that target viral DNA polymerase. nih.gov Research into novel antiviral agents explores a variety of chemical scaffolds. For instance, phenoxazine (B87303) derivatives have been shown to inactivate HCMV, HSV-1, and HSV-2 in vitro. prepchem.com However, no such activity has been reported for this compound.

Theoretical Elucidation of Molecular Mechanism of Action

Due to the lack of experimental data, the molecular mechanism of action for this compound remains theoretical.

Identification of Putative Molecular Targets

Specific molecular targets for this compound have not been identified. Based on the reactivity of the chloroacetamide functional group, it is plausible that the compound could act as an electrophile, forming covalent bonds with nucleophilic residues (such as cysteine) on proteins. This mechanism of action is observed for other biologically active chloroacetamides. For instance, studies on N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide suggest that the chloroacetamide group can form covalent bonds with proteins, potentially leading to enzyme inhibition. However, without specific computational or experimental studies on this compound, any proposed molecular targets remain speculative.

Role of Nitro Group Reduction in Generating Reactive Intermediates

The presence of a nitroaromatic group, specifically the 4-nitrobenzyl moiety, is a key determinant of the biological activity profile of this compound. The general mechanism for many nitro-containing compounds involves their reduction to generate cytotoxic reactive intermediates. mdpi.com This process of bioreductive activation is crucial for their therapeutic or toxic effects.

Studies on analogous nitrobenzyl derivatives, such as nitrobenzyl chlorides and carbamates, have shown that they can function as bioreductive alkylating agents. nih.gov The activation of these molecules is initiated by the reduction of the nitro group, which is a prerequisite for the formation of a reactive intermediate capable of alkylating nucleophiles. nih.gov A one-electron reduction of p-nitrobenzyl chloride, a compound structurally related to the benzyl (B1604629) portion of the title compound, has been shown to produce a nitrobenzyl radical. nih.gov This radical species can then engage in further reactions, such as dimerization or reaction with cellular nucleophiles. nih.gov

It is hypothesized that a similar mechanism would apply to this compound. The nitro group can be reduced enzymatically by cellular reductases, particularly under hypoxic (low oxygen) conditions often found in tumor microenvironments or certain microbial habitats. This reduction can proceed through several steps, generating intermediates like the nitroso and hydroxylamine (B1172632) species, and ultimately the corresponding amine (4-aminobenzyl) derivative. The intermediates, especially the nitroso and superoxide (B77818) species, are often highly reactive and can induce cellular damage by covalently binding to essential biomolecules like DNA, leading to cell death. mdpi.com

The following table summarizes the reduction products observed for related nitrobenzyl compounds, illustrating the principle of reactive intermediate generation.

| Parent Compound | Reduction Method | Observed Products/Intermediates | Reference |

| p-Nitrobenzyl chloride | One-electron reduction | p-Nitrobenzyl radical, Dinitrobibenzyl derivatives, (Nitrobenzyl)morpholine adducts | nih.gov |

| o-Nitrobenzyl carbamates | Catalytic hydrogenation | Morpholine and ether adducts | nih.gov |

| Various Aromatic Nitro Compounds | Metal-free reduction (HSiCl3) | Corresponding primary amines | beilstein-journals.org |

It is important to note that the full reduction to an amino group, as seen with the chemical reduction of (o-nitrobenzyl)-6-thioguanine to (o-aminobenzyl)-6-thioguanine, may result in a lack of a reactive electrophile, indicating that the intermediate species are the primary mediators of alkylating activity. nih.gov

Influence of the Chloro Group on Molecular Activity and Target Interactions

The 2-chloroacetamide (B119443) moiety of the molecule is another critical component dictating its biological activity. The chlorine atom, being a good leaving group, renders the alpha-carbon electrophilic and susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of the bioalkylating potential of chloroacetamide derivatives. researchgate.net

N-Aryl 2-chloroacetamides are known to be versatile synthetic intermediates precisely because of the ease of replacement of the chlorine atom by various nucleophiles, including those containing oxygen, nitrogen, or sulfur. researchgate.net This reactivity is directly translatable to a biological context, where the compound can alkylate nucleophilic residues (e.g., cysteine, histidine, lysine) in proteins and enzymes, or bases in DNA. Such covalent modifications can lead to the inhibition of enzyme function or disruption of DNA integrity, culminating in antimicrobial or cytotoxic effects.

The antimicrobial efficacy of chloroacetamides has been demonstrated in various studies. For example, N-(4-bromophenyl)-2-chloroacetamide showed potent anti-Candida and anti-Fusarium activity. nih.gov The lipophilic character of such compounds can facilitate their penetration through the fungal cell membrane, allowing them to reach their intracellular targets. nih.gov The presence of a halogen, in this case, chlorine, is often essential for biological activity. Studies comparing a compound with and without the chloro group have shown that the addition of chlorine can be critical for conferring antimicrobial properties.

The table below presents findings on the antimicrobial activity of related chloroacetamide derivatives, highlighting the role of the chloroacetamide functional group.

| Compound | Activity | Key Finding | Reference |

| N-(4-bromophenyl)-2-chloroacetamide | Anti-Fusarium | Effective against resistant strains with MIC range of 12.5–50 μg/mL. | nih.gov |

| Thioether derivative of quinoxaline (B1680401) (from a chloroacetamide precursor) | Antibacterial | Showed activity against various microorganisms. | nih.gov |

| N-Aryl 2-chloroacetamides (general) | Antimicrobial | Act as herbicides, fungicides, and disinfectants due to the reactive chlorine atom. | researchgate.net |

| bis-sulfide derivative from bis-chloroacetamide | Antibacterial & Antioxidant | Showed potent activity against Staphylococcus aureus and Pseudomonas aeruginosa. | scielo.org.za |

Applications of 2 Chloro N 4 Nitrobenzyl Acetamide in Organic Synthesis and Medicinal Chemistry

The compound 2-Chloro-n-(4-nitrobenzyl)acetamide is a significant chemical building block in the fields of organic synthesis and medicinal chemistry. Its utility stems from the presence of multiple reactive sites within its structure, which allows for its versatile application in the construction of more complex molecular architectures, including a range of biologically active compounds.

Future Directions and Emerging Research Avenues

Design and Synthesis of Advanced Derivatives with Tuned Biological Profiles

The core structure of 2-Chloro-n-(4-nitrobenzyl)acetamide serves as a versatile template for the design and synthesis of new derivatives with tailored biological activities. By systematically modifying the functional groups on the aromatic ring and the acetamide (B32628) moiety, researchers can fine-tune the compound's properties to enhance its efficacy against specific biological targets while potentially reducing off-target effects.

Research has demonstrated that N-substituted chloroacetamide derivatives can exhibit a range of biological activities, including antimicrobial and antifungal properties. ijpsr.info For instance, the synthesis of various 2-chloro-N-alkyl/aryl acetamide derivatives has been undertaken with the goal of creating new bioactive agents. ijpsr.info The process often involves reacting chloroacetyl chloride with different aliphatic and aromatic amines. ijpsr.info

The biological activity of these derivatives is highly dependent on the nature of the substituents. For example, the introduction of a fluorine atom and an additional nitro group, as seen in 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has been shown to confer antibacterial activity against Klebsiella pneumoniae. scielo.brscielo.br The presence of the chloro atom in the acetamide group appears to be crucial for enhancing this antimicrobial activity. nih.govmdpi.com Studies have also explored the synthesis of derivatives for other therapeutic areas, such as antidepressant agents, by modifying the core phenylacetamide structure. nih.gov Furthermore, derivatives have been synthesized for use as intermediates in the creation of more complex molecules, such as maternal embryonic leucine (B10760876) zipper kinase (MELK) inhibitors with potential anticancer activity. caymanchem.com

Future research will likely focus on creating extensive libraries of these derivatives to explore a wider range of biological targets. The systematic variation of substituents will allow for the development of quantitative structure-activity relationships (QSAR), providing deeper insights into the chemical features essential for specific biological actions.

Table 1: Examples of Synthesized 2-Chloro-acetamide Derivatives and their Focus Area

| Derivative Name | Starting Materials | Research Focus |

| 2-chloro-N-(2-methoxyphenyl)acetamide | Chloroacetyl chloride, o-methoxy aniline | Antimicrobial agent |

| 2-chloro-N-(4-nitrophenyl)acetamide | Chloroacetyl chloride, p-nitro aniline | Antimicrobial agent ijpsr.info, Antidepressant agent intermediate nih.gov |

| 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide | N-methyl-4-nitroaniline, Chloroacetyl chloride | Intermediate for Nintedanib google.com, MELK inhibitors caymanchem.com |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 4-fluoro-3-nitroaniline, 2-chloroacetyl chloride | Antibacterial against K. pneumoniae scielo.brscielo.br |

| 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives | 2-chloro-N-substituted-acetamides, 2-mercaptobenzimidazole | Antidepressant activity nih.gov |

In-depth Mechanistic Investigations at the Sub-molecular Level

A thorough understanding of how a compound interacts with its biological targets is fundamental to rational drug design. For this compound and its derivatives, detailed mechanistic studies at the sub-molecular level are a critical area for future research.

The chloroacetamide functional group is known to be reactive and can form covalent bonds with nucleophilic residues, such as cysteine, in proteins. This covalent modification can lead to the irreversible inhibition of enzyme activity, a mechanism that can offer advantages in terms of potency and duration of action. Preliminary research on related compounds suggests that this covalent bonding is a key aspect of their mechanism.

For example, studies on the antibacterial derivative 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide suggest that it may act by targeting penicillin-binding proteins, leading to cell lysis. nih.govnih.gov The chloro atom is thought to play a role in stabilizing the molecule within the active site of the target enzyme. nih.govnih.gov